2-(2-ethyl-1,3-thiazol-4-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one
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Overview
Description
2-(2-ethyl-1,3-thiazol-4-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that features both thiazole and quinazolinone moieties Thiazoles are known for their diverse biological activities, while quinazolinones are recognized for their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethyl-1,3-thiazol-4-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one typically involves the formation of the thiazole ring followed by the construction of the quinazolinone framework. One common method includes the reaction of 2-ethyl-1,3-thiazole-4-carboxylic acid with appropriate amines and aldehydes under acidic or basic conditions to form the desired product. The reaction conditions often involve refluxing in solvents like ethanol or acetonitrile with catalysts such as p-toluenesulfonic acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification methods like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethyl-1,3-thiazol-4-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone moiety can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized thiazole derivatives, reduced quinazolinone derivatives, and substituted thiazole or quinazolinone compounds.
Scientific Research Applications
2-(2-ethyl-1,3-thiazol-4-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-ethyl-1,3-thiazol-4-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The quinazolinone moiety can interact with DNA or proteins, disrupting cellular processes. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-1,3-thiazol-4-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one
- 2-(2-ethyl-1,3-thiazol-4-yl)-6-methyl-2,3-dihydro-1H-quinazolin-4-one
- 2-(2-ethyl-1,3-thiazol-4-yl)-8-ethyl-2,3-dihydro-1H-quinazolin-4-one
Uniqueness
2-(2-ethyl-1,3-thiazol-4-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both thiazole and quinazolinone rings provides a versatile scaffold for further functionalization and optimization in drug design.
Properties
IUPAC Name |
2-(2-ethyl-1,3-thiazol-4-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-3-11-15-10(7-19-11)13-16-12-8(2)5-4-6-9(12)14(18)17-13/h4-7,13,16H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQODASBSGRDCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)C2NC3=C(C=CC=C3C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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